An In-depth Technical Guide to (E)-3-(1H-indol-6-yl)acrylic acid (CAS 215801-31-3)
An In-depth Technical Guide to (E)-3-(1H-indol-6-yl)acrylic acid (CAS 215801-31-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous bioactive natural products and its role as a "privileged structure" in drug design.[1][2][3][4] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] (E)-3-(1H-indol-6-yl)acrylic acid, a specific regioisomer within the indole acrylic acid family, represents a key synthetic intermediate. While its direct biological applications are still an emerging area of research, the established significance of related indole-6-carboxylic acid derivatives as potent enzyme inhibitors provides a strong rationale for its investigation.[5][6] This guide offers a comprehensive overview of its chemical properties, synthesis, and potential therapeutic relevance, providing a foundation for its application in drug discovery and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in experimental and developmental settings.
Core Properties
The fundamental properties of (E)-3-(1H-indol-6-yl)acrylic acid are summarized below. This data is essential for accurate weighing, solvent selection, and storage.
| Property | Value | Source(s) |
| CAS Number | 215801-31-3 | [6][7] |
| Molecular Formula | C₁₁H₉NO₂ | [7] |
| Molecular Weight | 187.20 g/mol | [6][7] |
| Appearance | Yellow to off-white solid/powder | [8] |
| Melting Point | 215-217 °C | |
| Purity | Commercially available at ≥95% | [6][7] |
| Storage | Ambient temperature, protect from light | [6] |
Solubility and Partitioning Behavior
Solubility is a critical parameter for reaction setup, purification, and formulation. While quantitative solubility data for the 6-yl isomer is not extensively published, qualitative information and data from related isomers provide practical guidance.
-
General Solubility : Soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol; slightly soluble in water.[5][8] For dissolution, particularly in ethanolic solutions, gentle warming and sonication may be required to achieve a clear solution.[8]
-
pKa (Predicted) : The acidity of the carboxylic acid group is a key determinant of its ionization state in physiological and experimental buffers. For the related (E)-3-(1H-indol-3-yl)acrylic acid, the predicted pKa is approximately 4.6.[9] It is mechanistically plausible to expect a similar pKa for the 6-yl isomer, as the electronic influence of the indole ring at the 6-position on the distant acrylic acid moiety is not expected to be drastically different.
-
LogP (Predicted) : The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its membrane permeability and pharmacokinetic profile. For the related (E)-3-(1-Methyl-1H-indol-2-yl)acrylic acid, a calculated LogP of 2.28 has been reported.[10] This suggests that the indole acrylic acid scaffold possesses moderate lipophilicity, a common feature in drug candidates.
Spectroscopic Characterization
Spectroscopic data is crucial for structural verification and purity assessment. While a complete set of spectra for the 6-yl isomer is not publicly available, partial data and spectra from closely related isomers serve as valuable reference points.
-
¹H NMR Spectroscopy : Partial proton NMR data has been reported for the title compound. The key diagnostic signals confirm the E-configuration of the alkene and the presence of the indole core.
-
Reported Data (250 MHz, DMSO-d₆) : δ 12.18 (br s, 1H, COOH), 11.35 (br s, 1H, NH), 7.70 (d, J=15.9 Hz, 1H, olefinic H), 6.47 (m, 1H, H3-indole), 6.42 (d, J=15.9 Hz, 1H, olefinic H).
-
Interpretation : The large coupling constant (J = 15.9 Hz) between the two olefinic protons is characteristic of a trans (or E) configuration. The broad singlets at 12.18 and 11.35 ppm are typical for carboxylic acid and indole N-H protons, respectively, in DMSO-d₆ due to solvent exchange.
-
-
¹³C NMR Spectroscopy (Comparative Data) : No published ¹³C NMR data was found for the 6-yl isomer. However, the spectrum for the related trans-3-Indoleacrylic acid (3-yl isomer) provides expected chemical shift ranges for the core structure.[4] Key signals would include the carbonyl carbon (~168-172 ppm), the olefinic carbons, and the distinct carbons of the indole ring system.
-
Infrared (IR) Spectroscopy : The IR spectrum of an acrylic acid derivative is characterized by several key absorbances.[11] For (E)-3-(1H-indol-6-yl)acrylic acid, the expected significant peaks would be:
-
~3300-2500 cm⁻¹ : A very broad band due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.
-
~3400 cm⁻¹ : A sharper N-H stretch from the indole ring.
-
~1700-1680 cm⁻¹ : A strong C=O stretch from the α,β-unsaturated carboxylic acid.
-
~1625 cm⁻¹ : A C=C stretching vibration from the alkene.
-
~980 cm⁻¹ : A C-H out-of-plane bend confirming the E-alkene configuration.
-
-
Mass Spectrometry (MS) : Mass spectral data for the related 3-yl isomer shows the expected molecular ion peak.[10] For the 6-yl isomer, under Electron Ionization (EI), a prominent molecular ion (M⁺) peak at m/z = 187 would be expected, corresponding to the molecular weight.
Synthesis and Purification
(E)-3-(1H-indol-6-yl)acrylic acid can be synthesized through several established synthetic routes. The choice of method often depends on the availability of starting materials and desired scale.
Synthetic Strategies
Two of the most reliable and versatile methods for synthesizing indole acrylic acids are the Knoevenagel-Doebner condensation and the Mizoroki-Heck reaction.
This reaction involves the condensation of an aldehyde (indole-6-carboxaldehyde) with an active methylene compound like malonic acid, catalyzed by a weak base, typically pyridine with a piperidine co-catalyst. The reaction proceeds via an initial condensation followed by a spontaneous decarboxylation to yield the α,β-unsaturated carboxylic acid.[12][13] This method is often preferred for its operational simplicity and high stereoselectivity for the E-isomer.
The Heck reaction is a powerful palladium-catalyzed C-C bond-forming reaction between an aryl halide (6-bromoindole or 6-iodoindole) and an alkene (acrylic acid or an acrylate ester).[14][15][16] This method offers high functional group tolerance but requires careful control of catalyst systems and reaction conditions to ensure high yields and avoid side reactions. If an acrylate ester is used, a subsequent hydrolysis step is necessary to obtain the final carboxylic acid.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis and purification of the title compound.
This protocol is adapted from standard procedures for the synthesis of cinnamic acid derivatives from aromatic aldehydes.[3][12]
-
Reagent Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add indole-6-carboxaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (5 mL per gram of aldehyde).
-
Catalyst Addition : Add piperidine (0.1 eq) to the stirring mixture.
-
Reaction : Heat the reaction mixture to 80-90 °C in an oil bath and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate with a few drops of acetic acid) until the starting aldehyde is consumed.
-
Workup : Cool the reaction mixture to room temperature. Pour the mixture into an excess of cold 2M hydrochloric acid. A precipitate will form.
-
Isolation : Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual pyridine hydrochloride.
-
Purification : The crude product can be purified by recrystallization (see Protocol 3).
Recrystallization is a standard method for purifying crude solid products.[17][18][19] The choice of solvent is critical for obtaining high purity and yield.
-
Solvent Selection : Based on the solubility profile, a mixed solvent system such as ethanol/water or a single solvent like isopropanol is likely to be effective. The ideal solvent should dissolve the compound when hot but not at room temperature.[19]
-
Dissolution : Place the crude, dry solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling with stirring. Continue adding the solvent dropwise until the solid just dissolves.
-
Decolorization (Optional) : If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional) : If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization : Allow the clear solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation. If crystals do not form, scratching the inside of the flask with a glass rod at the air-liquid interface can induce crystallization.[17]
-
Collection : Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying : Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is an excellent method for assessing the purity of the final product.[20][21][22][23]
-
System : An HPLC system equipped with a C8 or C18 column and a UV detector.[20][21]
-
Mobile Phase : A gradient elution is typically used. For example, a gradient of water (with 0.1% formic or phosphoric acid) and acetonitrile.[20]
-
Sample Preparation : Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile). Filter the sample through a 0.22 µm syringe filter before injection.[21]
-
Detection : Monitor the elution at a wavelength where the indole chromophore has strong absorbance, typically around 220 nm and 280 nm.[22]
-
Analysis : The purity is determined by the area percentage of the main peak in the chromatogram.
Potential Applications in Drug Discovery
While direct biological studies on (E)-3-(1H-indol-6-yl)acrylic acid are limited, the activities of structurally related compounds provide a strong rationale for its investigation as a scaffold or intermediate in medicinal chemistry, particularly in oncology.
Rationale as a Tyrosine Kinase Inhibitor Intermediate
Receptor Tyrosine Kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2) are critical regulators of cell proliferation and angiogenesis, respectively.[5][24] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5][8][9][25]
Recent studies have identified derivatives of indole-6-carboxylic acid and indole-6-carboxylate esters as potent inhibitors of EGFR and VEGFR-2.[5][6] These compounds function by competing with ATP at the kinase domain's active site, thereby blocking the downstream signaling cascades that lead to tumor growth and survival.[8][25]
(E)-3-(1H-indol-6-yl)acrylic acid serves as a valuable building block for accessing analogs of these inhibitors. The acrylic acid moiety can be readily converted into amides, esters, and other functional groups, allowing for the systematic exploration of the structure-activity relationship (SAR) and the optimization of potency and pharmacokinetic properties. The trans-alkene linker provides a rigid scaffold that can orient substituents into specific regions of the enzyme's binding pocket.
Potential Mechanism of Action: EGFR/VEGFR-2 Inhibition
The binding of growth factors (like EGF or VEGF) to their respective receptors induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular domain. This phosphorylation event creates docking sites for downstream signaling proteins, activating pathways such as the RAS/MAPK and PI3K/AKT pathways, which ultimately promote cell proliferation, survival, and angiogenesis.[5][24]
An inhibitor based on the indole-6-acrylic acid scaffold would be designed to occupy the ATP-binding site, preventing this initial autophosphorylation step and thus blocking all subsequent downstream signaling.
Safety and Handling
(E)-3-(1H-indol-6-yl)acrylic acid is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.
-
Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][7]
-
Precautionary Measures :
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Conclusion
(E)-3-(1H-indol-6-yl)acrylic acid is a valuable chemical intermediate with significant potential in the field of drug discovery. While its own biological profile is yet to be fully elucidated, its structural relationship to known inhibitors of key oncogenic pathways, such as EGFR and VEGFR-2, makes it a highly attractive starting point for the development of novel targeted therapies. This guide provides the foundational chemical knowledge—including properties, synthesis, and purification protocols—required for researchers to effectively utilize this compound in their synthetic and medicinal chemistry programs. Future investigations into the direct biological activities of this compound and its derivatives are warranted and could unveil new therapeutic opportunities.
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